Dankastatin B
Description
Natural Products as Sources of Bioactive Molecules
For centuries, natural sources like plants, fungi, and marine organisms have provided a vast repository of structurally diverse and biologically active molecules. mdpi.comworldscientific.com These natural products are a cornerstone of biomedical research and have been instrumental in the discovery of new medicinal agents. worldscientific.comnih.govroutledge.com Bioactive compounds from nature exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comontosight.ainih.gov The immense chemical diversity of these compounds allows them to interact with a multitude of biological systems and target specific pathways involved in disease processes. mdpi.com Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for the isolation and structural elucidation of these complex molecules. mdpi.comontosight.ai
Overview of Gymnastatin and Dankastatin Alkaloids
Dankastatin B belongs to a fascinating family of chlorinated alkaloids known as the gymnastatins and dankastatins. nih.govresearchgate.netnih.gov These compounds, derived from the amino acid tyrosine, are recognized for their complex architecture and potent biological activities. rsc.org
The gymnastatin and dankastatin alkaloids are natural products produced by the fungal strain Gymnascella dankaliensis. nih.govresearchgate.netnih.govrsc.org This fungus was originally isolated from a marine sponge of the Halichondria genus. rsc.orgbiorxiv.orgacs.org The biosynthesis of these alkaloids is thought to begin with the combination of tyrosine and a polyketide fragment, which then undergoes a series of complex reactions, including halogenation and oxidative cyclizations, to generate the diverse members of this family. rsc.org
A defining characteristic of the gymnastatin and dankastatin family, including this compound, is the presence of multiple electrophilic functional groups. nih.govresearchgate.netrsc.org These reactive sites are key to their biological activity. nih.govresearchgate.netresearchgate.net Electrophilic natural products can form covalent bonds with nucleophilic amino acids, such as cysteine, within proteins. nih.govresearcher.life This covalent interaction can lead to sustained and often highly selective inhibition of protein function, a desirable trait for therapeutic agents. nih.govrsc.org The array of electrophilic moieties found in these alkaloids includes chloroenone, α-chloroketone, and epoxyketone groups. nih.govrsc.orgbiorxiv.org
Current Research Landscape on this compound
Recent research has focused on elucidating the precise mechanism of action for this compound, which has shown significant anticancer activity. nih.govresearchgate.netnih.gov It is considered one of the most potent compounds in its class against cancer cell viability. researchgate.netberkeley.edu
Modern chemoproteomic approaches, particularly activity-based protein profiling, have been pivotal in this effort. nih.govresearchgate.netresearcher.life These studies have mapped the proteome-wide reactivity of this compound, identifying its primary cellular targets. nih.govresearchgate.net Research has demonstrated that this compound covalently targets specific cysteine residues on mitochondrial proteins, notably the voltage-dependent anion channel 3 (VDAC3). nih.govresearchgate.netresearchgate.netresearcher.life This interaction is believed to be a key part of its mode of action in exerting anti-proliferative effects in cancer cells. nih.govnih.govberkeley.edu
Studies have shown a direct, covalent interaction between this compound and VDAC3, and have indicated that this targeting is at least partially responsible for the compound's anti-cancer effects in breast cancer cells. nih.govnih.gov Further investigation into the structure-activity relationships of these alkaloids and their effects on mitochondrial proteins is an active area of research. biorxiv.orgberkeley.edu The total synthesis of this compound and other members of its family has also been achieved, which facilitates deeper mechanistic and biological characterization. researchgate.netrsc.org
Interactive Data Table: Cytotoxicity of Gymnastatin and Dankastatin Alkaloids
The following table summarizes the reported cytotoxic activity of selected compounds from the gymnastatin and dankastatin family against the 231MFP human triple-negative breast cancer cell line, as detailed in scientific literature. rsc.org
| Compound | EC₅₀ (μM) |
| This compound | 0.6 |
| Aranorosin (B1665161) | 1.6 |
| Gymnastatin A | 2.1 |
| Dankastatin C | 5.0 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H33Cl2NO4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[(3S,4aS,8R,8aR)-6,8-dichloro-4a-hydroxy-7-oxo-3,4,8,8a-tetrahydro-2H-chromen-3-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33Cl2NO4/c1-4-5-6-7-8-15(2)11-16(3)9-10-19(27)26-17-12-23(29)13-18(24)21(28)20(25)22(23)30-14-17/h9-11,13,15,17,20,22,29H,4-8,12,14H2,1-3H3,(H,26,27)/b10-9+,16-11+/t15-,17+,20+,22+,23+/m1/s1 |
InChI Key |
FOYHOCBUHQKEDQ-HUWMOLIRSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@@]2(C=C(C(=O)[C@@H]([C@@H]2OC1)Cl)Cl)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C(C2OC1)Cl)Cl)O |
Synonyms |
dankastatin B |
Origin of Product |
United States |
Chemical Synthesis and Biosynthetic Investigations of Dankastatin B
Total Synthesis Approaches to Dankastatin B and Related Alkaloids
The total synthesis of this compound and its relatives has been a key area of research, providing not only access to these complex molecules for biological study but also insights into their potential biosynthetic pathways. escholarship.orgrsc.org
Bio-Inspired Synthetic Strategies
Synthetic efforts toward this compound have often been guided by biomimetic or bio-inspired strategies, which attempt to mimic the proposed biosynthetic transformations in the laboratory. nih.govescholarship.org These strategies often involve leveraging common precursors to access the diverse scaffolds of the gymnastatin and dankastatin families. rsc.orgresearchgate.net A key transformation in these syntheses is the oxidative dearomatization of a tyrosine derivative. nih.gov For the synthesis of this compound, a notable approach involved the dichlorination and subsequent reduction of Boc-tyrosine methyl ester. nih.govrsc.org This was followed by an oxidative dearomatization step using singlet oxygen, which was found to be compatible with the free hydroxyl group present in the this compound precursor. rsc.org
Challenges and Stereochemical Considerations in Synthesis
The synthesis of this compound and related alkaloids is not without its challenges, particularly concerning stereochemistry. nih.govresearchgate.net The dankastatins exist as two different sets of oxo-cis-decalin diastereomers. researchgate.net Specifically, Dankastatin A has a cis-decalin framework where the tertiary alcohol and the adjacent proton are on opposite faces, whereas in Dankastatins B and C, they are on the same face. nih.gov Synthetic studies have revealed that the formation of the Dankastatin A-type skeleton can be disfavored due to the axial configuration of the amide side chain in a key cyclization intermediate. nih.gov This highlights the subtle energetic differences that can dictate the stereochemical outcome of these reactions and raises questions about how nature controls the formation of a specific isomer. nih.govresearchgate.net
Synthetic Pathways Favoring this compound Scaffold Formation
Researchers have successfully devised synthetic pathways that favor the formation of the this compound scaffold. nih.gov One successful total synthesis of this compound utilized a dichlorinated and reduced tyrosine derivative. nih.govrsc.org Oxidative dearomatization with singlet oxygen in the presence of cesium carbonate proved effective. rsc.org While initial yields were low, the addition of triphenylphosphine (B44618) (PPh3) led to the direct formation of the this compound core. rsc.org This process, however, also produced a minor isomer corresponding to the Dankastatin A scaffold. rsc.org
Another key aspect is the intramolecular oxa-Michael addition. Subtle adjustments to the reaction conditions, such as the choice of base and solvent, can influence the product distribution. For instance, using sodium methoxide (B1231860) in methanol (B129727) at a low temperature for an extended period favored the formation of an intermediate that could be converted to Dankastatin C, a close relative of this compound. nih.gov In contrast, using a stronger base like KHMDS predominantly led to the formation of the bicyclo[3.3.1]nonane core found in the gymnastatins. nih.gov These findings underscore the delicate balance of reaction conditions required to selectively form the desired oxo-decalin scaffold of this compound. nih.govresearchgate.net
Elucidation of Biosynthetic Pathways
Understanding the biosynthetic pathways leading to this compound and its congeners is crucial for comprehending their natural production and for inspiring synthetic strategies.
Investigation of Chemical Relationships Among Gymnastatin and Dankastatin Members
The gymnastatin and dankastatin alkaloids, all isolated from Gymnascella dankaliensis, are believed to be biosynthetically related. nih.govrsc.orgresearchgate.net It is hypothesized that these architecturally complex molecules arise from a common precursor through a series of divergent transformations. nih.govrsc.org The proposed biosynthesis begins with the merger of tyrosine and a 14-carbon polyketide fragment to form a precursor like gymnastatin N. nih.gov Subsequent electrophilic halogenation and various oxidative cyclization reactions are thought to generate the diverse array of natural products. nih.gov
The bicyclo[3.3.1]nonane-containing gymnastatins are proposed to form via an aldol (B89426) pathway, while the oxo-decalin-containing dankastatins, including this compound, are thought to arise from an oxa-Michael pathway. nih.govresearchgate.net Chemical investigations have explored these relationships by studying the conversion of common intermediates into different scaffolds under various laboratory conditions, shedding light on the potential non-enzymatic steps in their biosynthesis. nih.govrsc.org
| Compound Family | Proposed Biosynthetic Pathway | Core Structure |
| Gymnastatins | Aldol Reaction | Bicyclo[3.3.1]nonane |
| Dankastatins | Oxa-Michael Addition | Oxo-decalin |
Hypotheses on Origins from Common Intermediates
The central hypothesis is that the diverse structures within the gymnastatin and dankastatin families originate from one or more common intermediates. nih.govrsc.org Gymnastatin A is considered a plausible central intermediate in the biosynthesis of many other members of this family. nih.gov
An alternative biosynthetic hypothesis suggests a link to the fungal metabolite aranorosin (B1665161), which is also produced by Gymnascella species. nih.govrsc.org It has been demonstrated that multiple natural products from this family can be formed from aranorosin using simple chloride salts. nih.govrsc.org This alternative pathway could circumvent some of the stereochemical challenges encountered in the biomimetic Michael/aldol cascade approach. nih.gov These findings suggest that the biosynthesis of these complex alkaloids may involve a network of interconnected pathways originating from shared precursors. nih.govrsc.org
Role of Aranorosin as a Potential Biosynthetic Precursor
Recent investigations into the biosynthesis of the dankastatin and gymnastatin family of alkaloids have introduced an alternative hypothesis that challenges previously held assumptions about their formation. nih.govresearchgate.net This new perspective posits that aranorosin, a non-halogenated bis-epoxyketone natural product also produced by Gymnascella sp. fungi, may function as a key biosynthetic precursor to the chlorinated members of this family. nih.govresearchgate.net This hypothesis is particularly compelling as it suggests a pathway that circumvents certain stereochemical challenges encountered in other proposed biomimetic routes. nih.govescholarship.org
The core of this hypothesis is supported by laboratory experiments demonstrating that aranorosin can be chemically transformed into related chlorinated alkaloids under mild conditions. nih.gov Researchers have shown that reacting commercially available aranorosin with a simple chloride salt, such as lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) at room temperature, yields a variety of chlorinated products. nih.gov This suggests that nature might employ a nucleophilic, chloride-mediated strategy rather than a reaction involving an electrophilic chloronium ion to construct this alkaloid family. nih.gov
Notably, this reaction produced several known natural products, providing a direct chemical link between aranorosin and the chlorinated gymnastatins. nih.govresearchgate.net Among the products identified were gymnastatin G and its epimer, 1-epi-gymnastatin G, which are structurally related to the dankastatins. Also formed were aranochlor A and aranochlor B, which are considered oxidized versions of gymnastatins D and E, further bridging the structural gap between aranorosin and the gymnastatin family. nih.gov The formation of these compounds from a non-halogenated precursor using a simple chloride source offers a plausible alternative for the origin of these complex molecules in nature. researchgate.net
| Product | Product Type | Combined Yield | Significance |
|---|---|---|---|
| Gymnastatin G (11) / 1-epi-Gymnastatin G (33) | Gymnastatin Alkaloids | 23% | Demonstrates a direct chemical link to the gymnastatin core structure. |
| Aranochlor A (44) / Aranochlor B (43) | Oxidized Gymnastatin Variants | 12% | Considered links between aranorosin and other gymnastatins like D and E. |
| Unsaturated Aldehyde (47) | C-C Cleavage Product | Trace amounts | Suggests potential for alternative biosynthetic pathways involving oxidized tyrosine precursors. |
The non-selective nature of the epoxide opening in these experiments, which led to a nearly 1:1 ratio of diastereomeric products, mirrors the natural occurrence of different diastereomeric skeletons found in the dankastatins. nih.govrsc.org This observation lends further credence to the aranorosin-precursor hypothesis. While comprehensive enzymatic studies are still needed, these chemical findings present an appealing and chemically viable route for the biosynthesis of this compound and related compounds. researchgate.net
Enzymology of this compound Biosynthesis
While the precise enzymatic machinery responsible for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on its chemical structure and the known enzymology of similar fungal polyketides. nih.govrsc.orgresearchgate.net The biosynthesis is thought to commence with the convergence of two primary metabolic pathways: the polyketide pathway and the shikimate pathway, which provides a tyrosine-derived unit. nih.gov A complex series of enzymatic reactions is required to assemble these precursors into the final intricate structure of this compound.
This compound is classified as a polyketide, a large class of secondary metabolites synthesized by a family of enzymes known as Polyketide Synthases (PKSs) . mdpi.comwikipedia.org These are large, multifunctional enzymes that iteratively condense small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build a polyketide chain, a process that shares similarities with fatty acid synthesis. wikipedia.orgnih.gov In the case of this compound, a PKS system is responsible for generating the 14-carbon polyketide fragment that forms the backbone of the molecule. nih.gov
The incorporation of chlorine atoms is a key feature of this compound. This is likely accomplished by FAD-dependent halogenases . Genome mining of the producing fungal strain has revealed the presence of biosynthetic gene clusters that include genes for such enzymes, supporting their role in the pathway. dntb.gov.ua These enzymes would act on the polyketide intermediate, incorporating chlorine at specific positions.
The complex, fused-ring system of this compound necessitates the action of cyclase enzymes, which would catalyze the intricate intramolecular cyclization reactions to form the characteristic oxo-cis-decalin core. rsc.orgwikipedia.org Following cyclization, a series of tailoring enzymes modify the scaffold to produce the final structure. The C-1 alcohol in this compound, which distinguishes it from the corresponding aldehyde in Dankastatin C, points to the involvement of an oxidoreductase , such as an alcohol dehydrogenase, to perform this specific reduction. nih.gov
Finally, the attachment of the tyrosine-derived side chain to the polyketide core is likely catalyzed by an acyltransferase or a related enzyme system. researchgate.net For instance, the final step in the biosynthesis of the related compound gymnastatin N involves an acyltransferase that joins a polyketide-CoA thioester with D-tyrosine. researchgate.net A similar enzymatic step is presumed to occur in the biosynthesis of this compound to forge the final amide bond.
While detailed characterization of each enzyme is still a subject for future research, this proposed enzymatic cascade provides a logical framework for understanding the biosynthesis of this complex natural product. nih.govresearchgate.net
| Enzyme Class | Proposed Function | Supporting Evidence |
|---|---|---|
| Polyketide Synthase (PKS) | Assembly of the 14-carbon polyketide backbone from simple acyl-CoA precursors. | Classification of this compound as a polyketide. nih.govmdpi.com |
| FAD-dependent Halogenase | Regiospecific chlorination of the polyketide intermediate. | Presence of halogenase genes in the biosynthetic gene cluster of the producing fungus. dntb.gov.ua |
| Cyclase | Catalysis of intramolecular reactions to form the fused bicyclic core. | Required for the formation of complex ring systems in polyketides. rsc.orgwikipedia.org |
| Oxidoreductase (e.g., Alcohol Dehydrogenase) | Reduction of a C-1 aldehyde to the corresponding alcohol found in this compound. | Structural difference between this compound (alcohol) and Dankastatin C (aldehyde). nih.gov |
| Acyltransferase | Coupling of the polyketide core to the tyrosine-derived side chain via amide bond formation. | Analogous enzymatic steps in the biosynthesis of related compounds like gymnastatin N. researchgate.net |
Biological Activity and Cellular Efficacy of Dankastatin B
Anti-proliferative Effects in Cancer Cell Lines
Dankastatin B exhibits potent dose-responsive anti-proliferative activity against various cancer cell lines. nih.gov Its efficacy is particularly notable in aggressive cancer models, where it has been shown to significantly impair cancer cell proliferation. nih.govresearchgate.net
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited treatment options. mdpi.commdpi.com this compound has shown significant anti-proliferative effects in TNBC cell models. nih.gov In studies using the MDA-MB-231 human breast cancer cell line, a well-established model for TNBC, this compound demonstrated the greatest potency among several related compounds. nih.govmdpi.com It effectively inhibits the proliferation of these cells, with a 50% effective concentration (EC50) measured at 0.57 μM. nih.gov
When compared with other related natural products, this compound stands out for its superior potency. nih.gov A comparative study of five gymnastatin and dankastatin alkaloids in MDA-MB-231 breast cancer cells revealed varying degrees of anti-proliferative activity. nih.gov While all tested compounds showed a dose-responsive impairment of cell proliferation, this compound was the most potent. nih.gov
| Compound | EC50 (μM) |
|---|---|
| This compound | 0.57 |
| Gymnastatin A | 2.9 |
| Dankastatin C | 3.1 |
| Gymnastatin Q | 4.1 |
| Gymnastatin G | >10 |
The data indicates that Gymnastatin G was the least potent analog in this comparison, with an EC50 value greater than 10 μM. nih.gov The significant difference in potency suggests that specific structural features of this compound are crucial for its strong anti-cancer effects. nih.gov
Induction of Cellular Responses
The anti-proliferative activity of this compound is linked to its ability to induce specific cellular death pathways and disrupt critical organelle functions. nih.gov
This compound has been shown to induce mitochondria-dependent intrinsic apoptosis in breast cancer cells. nih.gov This pathway is a major mechanism of programmed cell death, characterized by the activation of specific caspase enzymes. mdpi.com The involvement of the intrinsic apoptotic pathway is supported by evidence that the anti-proliferative effects of this compound can be significantly rescued by a selective inhibitor of caspase 9, a key initiator caspase in this pathway. nih.gov This suggests that this compound's mechanism of action involves triggering a cascade of events within the cell that leads to its self-destruction through apoptosis. nih.gov
The primary molecular target of this compound in breast cancer cells has been identified as the voltage-dependent anion-selective channel protein 3 (VDAC3), located on the outer mitochondrial membrane. nih.govnih.gov this compound covalently binds to a specific cysteine residue (C65) on VDAC3. nih.govnih.gov
Mechanistic Elucidation of Dankastatin B Action
Chemoproteomic Profiling for Target Identification
Chemoproteomic profiling has been an essential tool in elucidating the mechanism of Dankastatin B. nih.govresearchgate.net This approach allows for the mapping of protein targets directly within a complex biological system, providing insight into how the compound exerts its effects at a molecular level. researchgate.netsioc-journal.cn For covalently acting natural products like this compound, these methods are particularly effective for rapid target identification and the mapping of specific druggable sites on proteins. researchgate.net
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to map the proteome-wide cysteine-reactivity of this compound. nih.govnih.govresearchgate.net This technique utilizes chemical probes that react with active site residues of enzymes to profile their functional state in native proteomes. sioc-journal.cnnih.gov In the investigation of this compound, a gel-based ABPP analysis was conducted to confirm direct interaction with its identified target. nih.gov This experiment involved pre-incubating the purified protein target with this compound before labeling it with a rhodamine-functionalized iodoacetamide (B48618) (IA-rhodamine) probe, which allowed for visualization of the engagement. nih.govresearchgate.net
To achieve a comprehensive and quantitative map of this compound's targets across the entire proteome, researchers employed a sophisticated ABPP method known as isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP). nih.govbiorxiv.orgresearchgate.net This quantitative method is designed to profile the intrinsic reactivity of cysteine residues directly in their native biological environment. nih.gov
The isoTOP-ABPP procedure was applied to MDA-MB-231 breast cancer cells. nih.gov In this process, cells were treated with either this compound (10 μM) or a DMSO vehicle control for one hour. nih.gov The resulting cell lysates were then treated with a cysteine-reactive, alkyne-functionalized iodoacetamide probe (IA-alkyne). nih.gov Following this, the proteomes underwent a "click chemistry" reaction to attach isotopically labeled tags, enabling subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov This technique allows for the precise calculation of control-versus-treated peptide ratios, revealing which cysteine residues have been engaged by the compound. nih.gov
Identification and Characterization of Primary Protein Targets
The comprehensive isoTOP-ABPP analysis of this compound in breast cancer cells led to the successful identification of its primary protein targets. nih.govbiorxiv.orgresearchgate.net The study demonstrated that this compound forms direct, covalent bonds with these proteins, which are located on the outer mitochondrial membrane. nih.govnih.govresearchgate.net
The primary target of this compound identified through chemoproteomic profiling in breast cancer cells is the mitochondrial Voltage-Dependent Anion Channel 3 (VDAC3). nih.govnih.govbiorxiv.orgresearchgate.net VDAC3 is a pore-forming protein that plays a role in regulating the exchange of metabolites between the cytosol and the mitochondria. nih.gov The interaction between this compound and VDAC3 was confirmed to be a direct and covalent modification. nih.govnih.govbiorxiv.org
The isoTOP-ABPP experiment pinpointed a single, specific cysteine residue on VDAC3 as the site of covalent modification by this compound. nih.govnih.gov Out of more than 2,000 cysteine residues profiled across the proteome, only cysteine 65 (C65) of VDAC3 showed a control-to-treated ratio greater than 4. nih.govbiorxiv.orgresearchgate.net This high ratio signifies over 75% target engagement and was determined to be statistically significant (adjusted p-value <0.05). nih.govbiorxiv.orgresearchgate.net Notably, C65 on VDAC3 was the only target that met these stringent criteria for high-level engagement. nih.govresearchgate.net
In addition to the primary target, the chemoproteomic study revealed other potential targets engaged by this compound, albeit to a lesser extent. nih.gov Among these secondary targets was the Voltage-Dependent Anion Channel 2 (VDAC2), an isoform of VDAC3. nih.gov The analysis showed that this compound also covalently binds to VDAC2, specifically modifying the cysteine 76 (C76) residue. nih.gov This interaction with VDAC2 C76 had a control-to-treated ratio greater than 2, indicating a target engagement of approximately 50-75%. nih.gov
This compound Target Engagement Profile
The following table summarizes the key findings from the isoTOP-ABPP chemoproteomic analysis of this compound in MDA-MB-231 breast cancer cells.
| Protein Target | Modified Cysteine Residue | Control/Treated Ratio | Target Engagement |
| VDAC3 | C65 | >4 | >75% |
| VDAC2 | C76 | >2 | ~50-75% |
Interaction with E3 Ligase RNF114
Chemoproteomic studies have been instrumental in identifying the molecular targets of this compound. nih.gov These investigations have revealed that this compound, an electrophilic natural product, covalently binds to specific cysteine residues on proteins. nih.gov Among the identified targets is the E3 ubiquitin ligase RNF114. researchgate.net The interaction between this compound and RNF114 is a key aspect of its mechanism, suggesting a potential role in modulating protein degradation pathways. E3 ubiquitin ligases are critical enzymes in the ubiquitin-proteasome system, which is responsible for the degradation of most cellular proteins. By interacting with RNF114, this compound may alter the ubiquitination and subsequent degradation of specific substrate proteins, thereby influencing various cellular processes.
Functional Consequences of Protein Covalent Modification
The covalent modification of proteins by this compound leads to significant functional consequences, primarily impacting cell proliferation and survival. These effects are largely mediated through its interaction with mitochondrial proteins, particularly the Voltage-Dependent Anion Channel 3 (VDAC3).
Role of VDAC3 in Anti-proliferative Effects (e.g., through VDAC3 Knockdown Studies)
A primary target of this compound has been identified as cysteine C65 of the Voltage-Dependent Anion Channel 3 (VDAC3), a protein located on the outer mitochondrial membrane. nih.govbiorxiv.org this compound forms a direct and covalent bond with VDAC3. nih.gov To elucidate the role of this interaction in the observed anti-proliferative effects, studies involving the knockdown of VDAC3 have been conducted. nih.gov
In these studies, the expression of VDAC3 in breast cancer cells was reduced using short hairpin RNA (shRNA). nih.govresearchgate.net Interestingly, the knockdown of VDAC3 rendered these cells hyper-sensitive to the anti-proliferative effects of this compound. nih.govnih.govresearchgate.net This suggests that while VDAC3 is a direct target, its presence may partially mitigate the cytotoxic effects of the compound. nih.gov Therefore, the interaction with VDAC3 is at least partially responsible for the anti-cancer activity of this compound. nih.govnih.govbiorxiv.org
Table 1: Impact of VDAC3 Knockdown on this compound-mediated Anti-proliferative Effects
| Cell Line | Treatment | VDAC3 Status | Outcome on Cell Proliferation | Reference |
| MDA-MB-231 | This compound | Control (shControl) | Inhibition | nih.govresearchgate.net |
| MDA-MB-231 | This compound | Knockdown (shVDAC3) | Hyper-sensitivity to inhibition | nih.govresearchgate.net |
Hypothesis of VDAC Protein Oligomerization and Apoptosis Induction
The covalent modification of VDAC3 by this compound is hypothesized to induce apoptosis, a form of programmed cell death. researchgate.net VDAC proteins, including VDAC1, are known to play a crucial role in mitochondria-mediated apoptosis. frontiersin.orgmdpi.com One of the key mechanisms in this process is the oligomerization of VDAC proteins, which leads to the formation of a large pore in the outer mitochondrial membrane. frontiersin.orgmdpi.com This pore allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, ultimately triggering the caspase cascade and apoptosis. researchgate.net
The interaction of this compound with VDAC3, and potentially other VDAC isoforms like VDAC2, may influence their assembly and promote oligomerization. nih.govresearchgate.net While the precise effect of this compound on VDAC3 channel activity and pore formation is not yet fully understood, the induction of mitochondria-dependent apoptosis is supported by the observation that the anti-proliferative effects of this compound can be significantly rescued by a caspase-9 inhibitor. nih.govresearchgate.net Caspase-9 is a key initiator caspase in the intrinsic, mitochondria-mediated apoptotic pathway. nih.gov
Impact on Mitochondrial Processes (e.g., membrane potential, permeability, metabolite exchange)
VDACs are essential for maintaining mitochondrial function by regulating the exchange of metabolites and ions between the mitochondria and the cytosol. nih.govfrontiersin.org These channels control the flux of crucial molecules like ATP, ADP, and other metabolites, thereby influencing cellular energy metabolism. frontiersin.org The covalent targeting of VDAC3 by this compound is likely to have a significant impact on these mitochondrial processes. nih.gov
Although the specific effects of this compound on mitochondrial membrane potential and permeability have not been definitively detailed, the known functions of VDACs provide a framework for understanding the potential consequences. nih.govresearchgate.net Disruption of VDAC function can lead to impaired mitochondrial function, including alterations in ATP production, calcium flux, and the balance of reactive oxygen species. nih.gov Uncontrolled opening of pores in the mitochondrial membrane can lead to a collapse of the mitochondrial membrane potential and uncoupling of oxidative phosphorylation, ultimately contributing to cell death. auahq.org
Exploration of Novel Molecular Mechanisms
Beyond its direct covalent interactions, the unique chemical structure of this compound suggests the possibility of novel molecular mechanisms of action.
This compound as a Potential Molecular Glue
The concept of a "molecular glue" refers to small molecules that induce or stabilize interactions between two proteins that would not otherwise associate. sygnaturediscovery.comwikipedia.org These molecules essentially "glue" two proteins together, leading to a specific biological outcome, often targeted protein degradation. sygnaturediscovery.comdelveinsight.com
Given that this compound interacts with both the E3 ligase RNF114 and the mitochondrial protein VDAC3, it is plausible that it could function as a molecular glue. researchgate.netresearchgate.netnih.gov In this hypothetical scenario, this compound might facilitate the interaction between RNF114 and VDAC3, leading to the ubiquitination and subsequent degradation of VDAC3. This would represent a novel mechanism for inducing the anti-proliferative and pro-apoptotic effects of the compound. The investigation of this compound as a potential molecular glue is an active area of research that could provide new insights into its mechanism of action and open up new avenues for therapeutic development.
Studies on Ternary Complex Formation
The mechanistic action of this compound is hypothesized to involve its function as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly. pubcompare.ai In the context of this compound, the proposed mechanism involves the formation of a ternary complex between the Voltage-Dependent Anion Channel 2 (VDAC2) and Voltage-Dependent Anion Channel 3 (VDAC3), two proteins located in the outer mitochondrial membrane. pubcompare.ai This induced interaction is thought to be a key step in initiating intrinsic apoptosis, or programmed cell death, in cancer cells. pubcompare.ai
Research into this area has focused on identifying the direct binding partners of this compound and characterizing the nature of this interaction as a fundamental prerequisite for ternary complex formation. While the direct experimental demonstration of a this compound-mediated VDAC2-VDAC3 ternary complex through assays such as Förster resonance energy transfer (FRET) or co-immunoprecipitation has not been detailed in the available scientific literature, significant findings have laid the groundwork for this hypothesis.
Detailed Research Findings
Chemoproteomic studies, specifically using activity-based protein profiling (ABPP), have been instrumental in elucidating the molecular targets of this compound. These studies have demonstrated a direct and covalent interaction between this compound and both VDAC2 and VDAC3. nih.govfrontiersin.org
Key findings from these investigations include:
Covalent Modification: this compound possesses electrophilic functional groups that can form covalent bonds with nucleophilic amino acid residues on proteins. frontiersin.orgresearchgate.net
Specific Targeting of VDAC Isoforms: Through isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), researchers have mapped the cysteine reactivity of this compound across the proteome of breast cancer cells. nih.gov This analysis revealed that this compound covalently binds to specific cysteine residues on VDAC2 and VDAC3. nih.govfrontiersin.org
Identification of Binding Sites: The primary target identified was cysteine 65 (C65) on VDAC3. nih.govresearchgate.net A significant target engagement of over 75% was observed at this site. nih.gov Additionally, cysteine 76 (C76) on VDAC2 was also identified as a covalent binding site for this compound. frontiersin.org
Biochemical Confirmation: The direct binding was further confirmed using biochemical assays. An alkyne-functionalized probe of this compound was synthesized and shown to directly and covalently label purified VDAC2 and VDAC3 proteins. This labeling was competitively inhibited by the addition of this compound, confirming the specific interaction. nih.govfrontiersin.org
Functional Relevance: The functional significance of the VDAC3 interaction was demonstrated through knockdown experiments. Suppressing the expression of VDAC3 in breast cancer cells rendered them more sensitive to the anti-proliferative effects of this compound, indicating that the interaction with VDAC3 is a key part of its anticancer mechanism. nih.govresearchgate.netnih.gov
While these findings strongly support the initial steps of the molecular glue hypothesis—the direct and specific binding of this compound to both VDAC2 and VDAC3—the subsequent formation of a stable ternary complex remains an area of active investigation. The researchers who identified these covalent interactions noted that it is not yet known how this binding affects the assembly of VDAC pores or the interaction between different VDAC proteins. nih.gov The hypothesis that this compound causes the oligomerization of VDAC proteins to initiate apoptosis is a logical next step to be explored through ternary complex formation assays. pubcompare.ai
Data from Chemoproteomic Studies
The following table summarizes the key findings from the chemoproteomic analyses that identified the covalent binding sites of this compound on VDAC isoforms.
| Target Protein | Binding Site | Experimental Method | Key Observation | Reference |
|---|---|---|---|---|
| VDAC3 | Cysteine 65 (C65) | isoTOP-ABPP in MDA-MB-231 breast cancer cells | >75% target engagement; identified as a primary target. | nih.gov |
| VDAC2 | Cysteine 76 (C76) | isoTOP-ABPP in MDA-MB-231 breast cancer cells | Identified as an additional target among proteins with ~50-75% engagement. | nih.govfrontiersin.org |
| VDAC2 and VDAC3 | Not specified | Gel-based ABPP with alkyne-functionalized this compound probe | Direct and covalent binding to purified VDAC2 and VDAC3 proteins, competed by this compound. | nih.govfrontiersin.org |
Structure Activity Relationship Sar Studies
Correlation of Electrophilic Functional Groups with Biological Activity
Dankastatin B is part of the broader family of chlorinated gymnastatin and dankastatin alkaloids, which are known for possessing a rich collection of electrophilic functional groups. nih.govrsc.orgresearchgate.net These reactive sites are believed to be the primary drivers of the compound's biological activity, enabling it to form covalent bonds with specific protein targets. researchgate.netnih.govresearchgate.netresearchgate.net The presence of these electrophilic moieties is a key characteristic of many natural products with therapeutic potential, as they can selectively engage with nucleophilic amino acids in proteins. nih.govresearchgate.net Among several related alkaloids tested against aggressive human triple-negative breast cancer cells, this compound demonstrated the highest potency. rsc.orgnih.gov
The structure of this compound is adorned with multiple electrophilic centers, each with the potential to react with biological nucleophiles like cysteine residues. nih.govresearchgate.netresearchgate.net These functional groups include a chloroenone, α-chloroketone, epoxyketone, lactol, acetal, and an α,β,γ,δ-unsaturated amide moiety. nih.govresearchgate.netresearchgate.net The chloroenone group, in particular, strongly suggests a mechanism involving covalent interaction with target proteins. vulcanchem.com The combination of these reactive sites, sometimes as many as five within a single molecule of this alkaloid family, creates a potent chemical entity. rsc.org The strategic placement of these groups is thought to be a result of the biosynthetic pathways in the producing fungus, Gymnascella dankaliensis. researchgate.netresearchgate.netvulcanchem.com
Table 1: Electrophilic Moieties in this compound and Their Significance
| Functional Group | Significance in Biological Activity |
|---|---|
| Chloroenone | A key electrophilic site suggested to be involved in covalent interactions with biological nucleophiles. researchgate.netresearchgate.netvulcanchem.com |
| α-Chloroketone | Another potential reactive center that can form covalent bonds with proteins. nih.govresearchgate.netresearchgate.net |
| Epoxyketone | A highly reactive electrophile that can be opened by nucleophilic attack. nih.govrsc.orgresearchgate.netresearchgate.net |
| Lactol & Acetal | These groups are also considered potential electrophilic sites within the molecule. nih.govresearchgate.netresearchgate.net |
| α,β,γ,δ-Unsaturated Amide | This extended conjugated system can act as a Michael acceptor, reacting with nucleophiles like cysteine. nih.govresearchgate.netresearchgate.net |
Identification of Molecular Components for Cysteine Binding
A pivotal breakthrough in understanding this compound's mechanism of action came from chemoproteomic studies using activity-based protein profiling (ABPP). nih.govresearchgate.netresearchgate.net This technique mapped the proteome-wide cysteine reactivity of the compound, revealing a highly selective interaction. nih.govnih.govresearchgate.netresearchgate.net Research identified cysteine 65 (C65) of the voltage-dependent anion-selective channel protein 3 (VDAC3), located on the outer mitochondrial membrane, as a primary and specific target of this compound in breast cancer cells. nih.govresearchgate.netnih.govresearchgate.netresearcher.life
The interaction between this compound and C65 of VDAC3 is both direct and covalent. nih.govnih.govresearchgate.net Further studies also showed direct covalent binding to cysteine 76 (C76) on VDAC2, an isoform of VDAC3. nih.gov This covalent targeting is believed to be a cornerstone of the compound's anticancer effects. nih.govresearcher.life The specific modification of these cysteine residues within the VDAC proteins is hypothesized to initiate intrinsic apoptosis, or programmed cell death, in cancer cells. berkeley.edu Knockdown of the VDAC3 protein rendered breast cancer cells more sensitive to the anti-proliferative effects of this compound, confirming that VDAC3 is at least partially involved in the compound's anticancer activity. nih.govnih.govresearchgate.netresearchgate.net
Design and Synthesis of this compound Derivatives for SAR Elucidation
The total synthesis of this compound and other members of the gymnastatin family has been a critical step, providing the necessary material to investigate their biological mechanisms and to develop derivatives for SAR studies. rsc.orgresearchgate.netnih.govresearchgate.net To probe the covalent interactions of this compound with its targets, researchers designed and synthesized an alkyne-functionalized version of the molecule. nih.govresearchgate.net This "this compound-alkyne" probe served as a powerful tool to confirm the direct and covalent binding to VDAC3 and VDAC2 proteins. nih.govresearchgate.net
Table 2: Comparative Cytotoxicity of this compound and Related Alkaloids
| Compound | Target Cell Line | Measurement | Result |
|---|---|---|---|
| This compound | 231MFP (Triple Negative Breast Cancer) | EC₅₀ | 0.6 μM rsc.orgnih.gov |
| Dankastatin C | 231MFP (Triple Negative Breast Cancer) | EC₅₀ | 5 μM rsc.orgnih.gov |
| Gymnastatin A | 231MFP (Triple Negative Breast Cancer) | EC₅₀ | 2.1 μM rsc.orgnih.gov |
| Aranorosin (B1665161) | 231MFP (Triple Negative Breast Cancer) | EC₅₀ | 1.6 μM rsc.orgnih.gov |
| This compound | P388 (Murine Leukemia) | Growth Inhibition | Active epdf.pub |
| Dankastatin C | P388 (Murine Leukemia) | ED₅₀ | 57 ng/mL mdpi.com |
Advanced Research Directions and Therapeutic Concept Development
Chemoproteomics in Ligand Discovery and Target Interrogation
Chemoproteomics has been a pivotal technology in elucidating the mechanism of action of Dankastatin B. nih.govbiorxiv.org This approach allows for the comprehensive, proteome-wide mapping of interactions between small molecules and proteins within a complex biological system. bayer.comnih.gov Specifically, activity-based protein profiling (ABPP), a subset of chemoproteomics, has been instrumental in identifying the direct protein targets of electrophilic natural products like this compound. nih.govacs.orgresearchgate.net This technique utilizes chemical probes that react with specific, functionally important amino acid residues in proteins, enabling the identification of "ligandable hotspots" across the proteome. nih.govacs.orgresearchgate.net
In the study of this compound, isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) was employed to map its cysteine-reactivity across the entire proteome of breast cancer cells. nih.govbiorxiv.org This powerful method revealed that this compound covalently binds to specific cysteine residues on its protein targets. nih.govresearcher.life The electrophilic nature of this compound allows it to form a stable, covalent bond with nucleophilic amino acids, leading to sustained engagement with its target. nih.govresearchgate.net This covalent modification is a key aspect of its biological activity. researcher.life
The insights gained from chemoproteomic studies of this compound are not only crucial for understanding its mode of action but also for guiding the development of new therapeutic agents. nih.gov By identifying the specific protein targets and the nature of their interaction, researchers can design more potent and selective drugs. researchgate.net
Applications for "Undruggable" Protein Targets
A significant challenge in modern drug discovery is the large portion of the human proteome considered "undruggable." bayer.comnih.govacs.orgresearchgate.net These proteins often lack well-defined binding pockets that can be targeted by traditional small-molecule inhibitors. nih.govacs.orgresearchgate.net Chemoproteomics offers a powerful solution to this problem by identifying novel, "ligandable" sites on these previously intractable targets. bayer.comnih.govacs.orgresearchgate.net
The covalent nature of the interaction between electrophilic compounds like this compound and their targets is particularly advantageous for engaging these "undruggable" proteins. themarkfoundation.org Covalent ligands can bind to shallow or transient pockets that are not amenable to traditional non-covalent inhibitors. chemrxiv.org The study of this compound's interaction with its targets serves as a prime example of how chemoproteomics can unlock the therapeutic potential of the "undruggable" proteome. nih.govthemarkfoundation.org By identifying a covalent binding site on a protein that was not previously considered a drug target, the research on this compound opens up new avenues for therapeutic intervention. nih.govnih.govacs.orgresearchgate.net This approach has the potential to significantly expand the range of diseases that can be treated with small-molecule drugs. bayer.com
Targeting VDAC Proteins as a Therapeutic Strategy
Chemoproteomic analysis has identified the Voltage-Dependent Anion Channel (VDAC) proteins as primary targets of this compound. nih.govbiorxiv.org VDACs are pore-forming proteins located in the outer mitochondrial membrane that play a critical role in regulating the flux of ions and metabolites between the mitochondria and the cytosol. unict.itresearchgate.netnih.gov This regulation is essential for maintaining cellular energy homeostasis and is also involved in the initiation of apoptosis (programmed cell death). unict.itresearchgate.netfrontiersin.orgnih.gov
There are three isoforms of VDAC in mammals: VDAC1, VDAC2, and VDAC3. frontiersin.orgresearchgate.net While they share structural similarities, they appear to have distinct biological roles. researchgate.net VDAC proteins have emerged as attractive therapeutic targets for a variety of diseases, including cancer and neurodegenerative disorders, due to their central role in both cell survival and death pathways. unict.itfrontiersin.org
Research has shown that this compound covalently modifies specific cysteine residues on VDAC proteins. nih.gov Specifically, it targets cysteine 65 (C65) on VDAC3 and also demonstrates reactivity with VDAC2. nih.govescholarship.org This covalent interaction is believed to be a key part of the anti-cancer mechanism of this compound. nih.govresearcher.lifeontosight.ai Studies have shown that the knockdown of VDAC3 in breast cancer cells leads to hypersensitivity to the anti-proliferative effects of this compound, indicating that VDAC3 is at least partially responsible for the compound's anti-cancer activity. nih.govresearchgate.net
The targeting of VDAC proteins by small molecules can modulate mitochondrial function and induce apoptosis in cancer cells. nih.gov Therefore, the discovery that this compound targets VDACs provides a strong rationale for developing VDAC-modulating compounds as a therapeutic strategy. nih.govfrontiersin.org
Development of this compound-Inspired Covalent Ligands
The discovery of this compound's covalent interaction with VDAC proteins has spurred the development of novel covalent ligands inspired by its structure and mechanism of action. The goal is to create more synthetically accessible and potentially more selective compounds that retain the therapeutic benefits of the natural product. researchgate.net
The development of such ligands often involves identifying the key structural features of the natural product responsible for its activity and incorporating them into a simpler, more easily synthesized scaffold. In the case of this compound, the electrophilic groups that react with cysteine residues on its targets are of particular interest. nih.govresearchgate.net
By designing and synthesizing a library of this compound-inspired covalent ligands, researchers can systematically explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. This approach allows for the fine-tuning of the molecule's interaction with its target, potentially leading to improved therapeutic outcomes and reduced off-target effects. The development of these novel covalent ligands represents a promising new frontier in the quest for more effective and targeted therapies.
Q & A
Q. What molecular targets of Dankastatin B have been identified, and what experimental approaches validate these interactions?
this compound covalently targets VDAC2 and VDAC3, mitochondrial outer membrane proteins involved in apoptosis regulation. Validation employs:
- Competitive ABPP (Activity-Based Protein Profiling) : Pre-treatment with this compound reduces IA-rhodamine labeling of VDAC2/3 in dose-dependent assays, confirming competitive binding .
- Knockdown studies : shRNA-mediated silencing of VDAC3 in MDA-MB-231 cells increases this compound sensitivity, linking target engagement to anti-proliferative effects .
- Chemoproteomics (isoTOP-ABPP) : Quantifies cysteine-reactive targets via isotopic labeling, MudPIT analysis, and ProLuCID database searches to identify this compound-modified peptides .
Q. What in vitro assays are recommended for assessing this compound’s anti-cancer mechanisms?
Key assays include:
- Cell proliferation assays : Dose-response curves in triple-negative breast cancer (TNBC) models (e.g., MDA-MB-231) to quantify IC50 values .
- Apoptosis detection : Hoechst 33342 staining and caspase-9 activation assays to measure mitochondrial-dependent apoptosis .
- Western blotting : Validation of VDAC2/3 expression changes post-treatment and downstream effects on apoptotic markers (e.g., cleaved PARP) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s target specificity and functional outcomes?
Contradictions (e.g., VDAC isoforms’ differential roles in apoptosis) require:
- Isoform-specific knockdowns : Use lentiviral shRNA (e.g., TRCN0000141213 for VDAC3) to isolate functional contributions .
- Multi-omics integration : Combine proteomic data (isoTOP-ABPP) with metabolomics to map this compound’s effects on mitochondrial ATP/ROS dynamics .
- Statistical rigor : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg correction) to chemoproteomic datasets to minimize false positives .
Q. What methodological considerations are critical for chemoproteomic profiling of this compound’s covalent targets?
Key steps include:
- Probe design : Synthesize this compound-alkyne analogs for CuAAC-mediated rhodamine tagging .
- Protein handling : Use urea denaturation and sequential washing (SDS/PBS) to minimize non-specific binding .
- Data processing : Employ ProLuCID with static cysteine modifications (e.g., +428.21 Da for this compound adducts) and filter peptides with >2-fold isotopic ratio reproducibility across triplicates .
Q. How can researchers investigate this compound’s biosynthetic pathways to inform structure-activity relationship (SAR) studies?
Strategies include:
- Precursor feeding : Trace labeled tyrosine or polyketide intermediates in Gymnascella dankaliensis cultures to identify biosynthetic intermediates .
- Halogenation studies : Test chloride salt effects on aranorosin conversion to halogenated derivatives, mimicking natural biosynthesis .
- Electrophilicity mapping : Compare reactivity of this compound’s electrophilic motifs (e.g., α-chloroketone) with analogs (e.g., Gymnastatin G) using kinetic assays .
Methodological Best Practices
Q. What statistical frameworks ensure robustness in this compound’s target identification studies?
- Multiple testing correction : Apply Benjamini-Hochberg FDR ≤1% to chemoproteomic datasets .
- Reprodubility thresholds : Require peptide identification in ≥2/3 biological replicates with consistent MS1 peak shapes .
- Machine learning : Use LASSO regression to prioritize high-confidence targets from proteomic feature matrices .
Q. How should researchers validate this compound’s mechanism in physiologically relevant models?
- 3D culture systems : Test anti-proliferative effects in TNBC spheroids to mimic tumor microenvironments .
- Primary cell models : Compare this compound efficacy in patient-derived cancer cells versus immortalized lines to assess translational potential .
Data Interpretation and Reporting Standards
Q. How to address variability in this compound’s cellular responses across studies?
- Batch effect mitigation : Normalize proteomic data using total peptide abundance and include vehicle (DMSO) controls in all experiments .
- Meta-analysis : Aggregate datasets from public repositories (e.g., PRIDE) to identify consensus targets and contextualize outliers .
Q. What criteria define rigorous reporting of this compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
